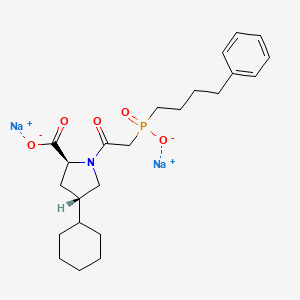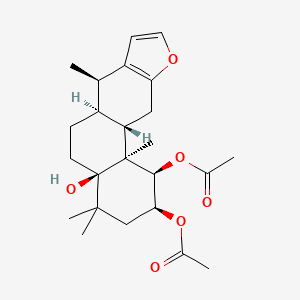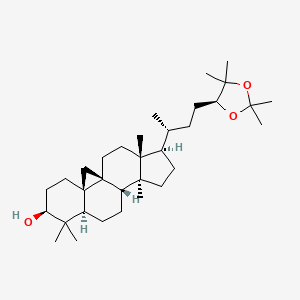
7-O-アセチルボンデュセルピンC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Acetylbonducellpin C is a diterpenoid compound that is naturally derived from the seeds of Caesalpinia minax Hance . It is known for its unique structure, which includes a furanoditerpenoid with an unusual A-seco-rearranged cassane skeleton . This compound has shown significant biological activities, including anti-inflammatory and antimalarial properties .
科学的研究の応用
7-O-Acetylbonducellpin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of furanoditerpenoids.
Industry: The compound’s unique structure and biological activities make it a valuable compound for the development of new drugs and therapeutic agents.
作用機序
Target of Action
The primary target of 7-O-Acetylbonducellpin C is the production of nitric oxide in RAW264.7 macrophages . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.
Mode of Action
7-O-Acetylbonducellpin C interacts with its target by inhibiting the production of nitric oxide . This inhibition occurs when the compound binds to the enzyme responsible for nitric oxide synthesis, thereby preventing the conversion of L-arginine to nitric oxide.
Biochemical Pathways
The compound’s action primarily affects the nitric oxide synthesis pathway. By inhibiting nitric oxide production, 7-O-Acetylbonducellpin C can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .
Result of Action
The inhibition of nitric oxide production by 7-O-Acetylbonducellpin C can lead to various molecular and cellular effects. For instance, it can modulate the immune response by affecting the activity of macrophages . Additionally, by regulating nitric oxide levels, the compound can influence neurotransmission and vascular tone.
生化学分析
Biochemical Properties
7-O-Acetylbonducellpin C plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of nitric oxide in RAW264.7 macrophages stimulated by lipopolysaccharide . This inhibition suggests that 7-O-Acetylbonducellpin C may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. Additionally, its structural similarity to forskolin implies potential interactions with adenylate cyclase, thereby affecting cyclic AMP levels .
Cellular Effects
7-O-Acetylbonducellpin C exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in vitro. This suggests that 7-O-Acetylbonducellpin C may interfere with the parasite’s cellular metabolism or signaling pathways. Furthermore, its anti-inflammatory properties indicate that it may modulate immune cell function, potentially by affecting cell signaling pathways such as the NF-κB pathway . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of 7-O-Acetylbonducellpin C involves several key interactions at the molecular level. It has been shown to inhibit nitric oxide production in macrophages, suggesting that it may bind to and inhibit nitric oxide synthase . Additionally, its structural similarity to forskolin implies that it may activate adenylate cyclase, leading to increased cyclic AMP levels . This activation can result in the modulation of various downstream signaling pathways, including protein kinase A and cAMP response element-binding protein (CREB), ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-O-Acetylbonducellpin C can vary over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability in solution may vary, and it is recommended to prepare and use the solution on the same day to ensure consistent results. Long-term studies have shown that 7-O-Acetylbonducellpin C can maintain its biological activity over extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of 7-O-Acetylbonducellpin C in animal models can vary with different dosages. Studies have shown that it exhibits dose-dependent inhibitory effects on Plasmodium falciparum growth, with IC50 values ranging from 90 nM to 6.5 µM. At higher doses, 7-O-Acetylbonducellpin C may exhibit toxic or adverse effects, although specific toxicity data in animal models are limited. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
7-O-Acetylbonducellpin C is involved in various metabolic pathways, particularly those related to its anti-inflammatory and antimalarial activities. It may interact with enzymes involved in the nitric oxide synthesis pathway, leading to reduced nitric oxide production . Additionally, its structural similarity to forskolin suggests potential interactions with adenylate cyclase, affecting cyclic AMP levels and related metabolic pathways . These interactions can influence metabolic flux and metabolite levels, ultimately impacting cellular function.
Transport and Distribution
The transport and distribution of 7-O-Acetylbonducellpin C within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, 7-O-Acetylbonducellpin C may accumulate in specific compartments or organelles, influencing its localization and activity. Its solubility in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, suggests that it can be effectively distributed within different cellular environments .
Subcellular Localization
The subcellular localization of 7-O-Acetylbonducellpin C can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. Understanding the subcellular localization of 7-O-Acetylbonducellpin C is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Acetylbonducellpin C involves several steps, starting from the extraction of the compound from natural sources. The seeds of Caesalpinia minax Hance are typically used as the starting material . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of 7-O-Acetylbonducellpin C is not well-documented, but it likely follows similar extraction and purification methods as those used in laboratory settings. The scalability of the extraction process from natural sources is a key factor in industrial production.
化学反応の分析
Types of Reactions
7-O-Acetylbonducellpin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deacetylated products.
類似化合物との比較
7-O-Acetylbonducellpin C is unique due to its A-seco-rearranged cassane skeleton. Similar compounds include:
- Caesalmin F
- Caesalmin C
- Zeta-caesalmin
- Caesalmin E1
- Caesalpinin K
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 7-O-Acetylbonducellpin C lies in its specific arrangement of functional groups and its potent biological activities.
特性
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWBNOKRESJKKB-QKLQQXTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity reported for 7-Acetoxybonducellpin C?
A1: 7-Acetoxybonducellpin C, along with other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, has demonstrated significant in vitro antimalarial activity against the growth of Plasmodium falciparum [, , , ].
Q2: Has 7-Acetoxybonducellpin C been isolated from any plant sources other than Caesalpinia crista?
A2: While 7-Acetoxybonducellpin C has been identified in various studies on Caesalpinia crista [, , ], one study also reported its isolation from the seeds of Caesalpinia minax Hance for the first time [].
Q3: What are the structural features of 7-Acetoxybonducellpin C?
A3: Unfortunately, the provided research abstracts do not detail the specific molecular formula, weight, or spectroscopic data for 7-Acetoxybonducellpin C. Further investigation into the full text of these research articles or related literature is needed to obtain this structural information.
Q4: Have any structure-activity relationship (SAR) studies been conducted on 7-Acetoxybonducellpin C or related compounds?
A4: While the provided abstracts don't explicitly mention SAR studies focused on 7-Acetoxybonducellpin C, they highlight the isolation and antimalarial activity of various related cassane- and norcassane-type diterpenes [, , ]. This suggests ongoing research exploring the structural diversity and potential links between structure and antimalarial potency within this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





